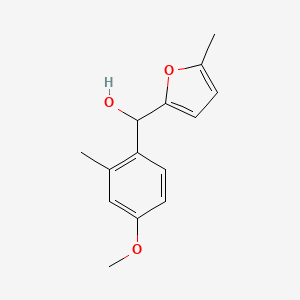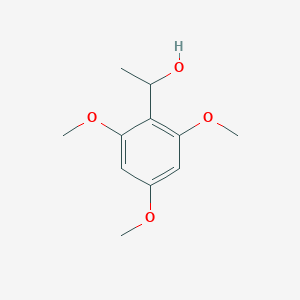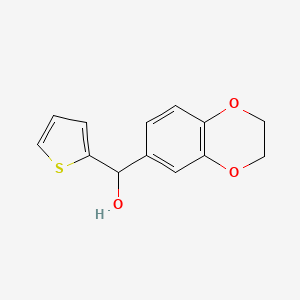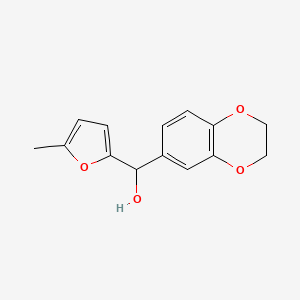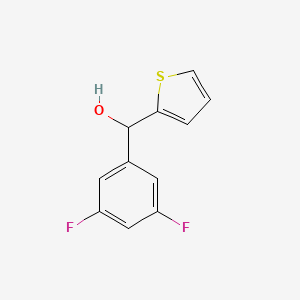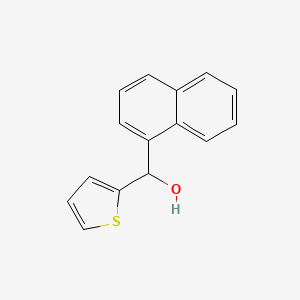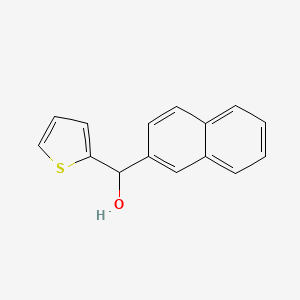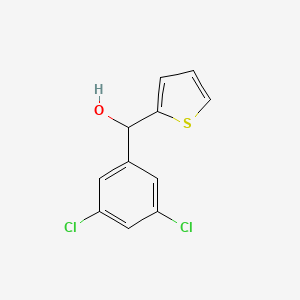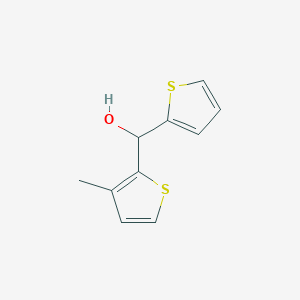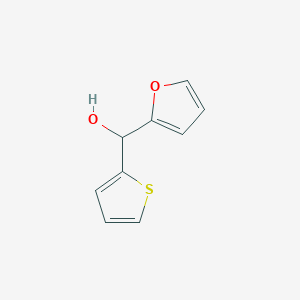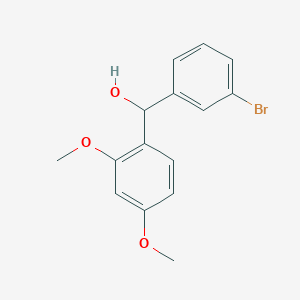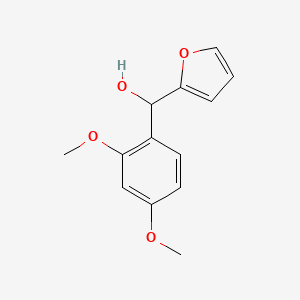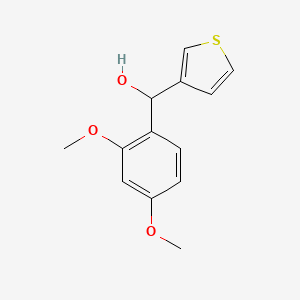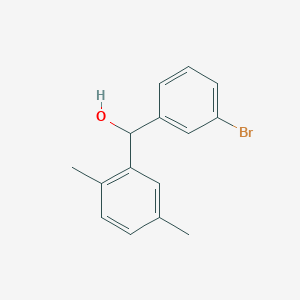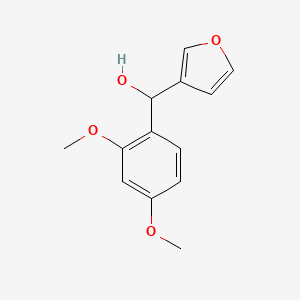
2,4-Dimethoxyphenyl-(3-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxyphenyl-(3-furyl)methanol is an organic compound characterized by its aromatic structure, featuring a 2,4-dimethoxyphenyl group attached to a (3-furyl)methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyphenyl-(3-furyl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with furfural under acidic conditions. The reaction proceeds via a nucleophilic addition followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyphenyl-(3-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to oxidize the compound to the corresponding carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid
Reduction: this compound itself (as a reduction product)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Dimethoxyphenyl-(3-furyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism by which 2,4-Dimethoxyphenyl-(3-furyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for enzymes such as glucose-methanol-choline (GMC) oxidoreductase, which catalyzes the oxidation of aryl-alcohols.
Molecular Targets and Pathways Involved:
Enzyme Substrate: GMC oxidoreductase
Pathways: Involves the oxidation of the hydroxyl group to form the corresponding aldehyde or carboxylic acid
Comparison with Similar Compounds
2,4-Dimethoxybenzyl alcohol
3-Furylmethanol
Other substituted phenols and furans
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(furan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-10-3-4-11(12(7-10)16-2)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBGXSJRLZUHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
